molecular formula C23H17FN2O3 B2645996 (Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951950-45-1

(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2645996
CAS RN: 951950-45-1
M. Wt: 388.398
InChI Key: MQGAZQUJCHNRNA-FBHDLOMBSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing fluorobenzyl group and the electron-donating pyridin-3-ylmethylene group. Pyridinium salts, which are structurally similar to part of this compound, are known to have diverse reactivity .

Scientific Research Applications

  • Solid-State Tautomeric Structure Analysis : The tautomeric structure of closely related compounds in the solid state has been resolved using single-crystal X-ray crystallography. This application is crucial in understanding the molecular conformation and electron distribution, impacting fields like pharmaceuticals and materials science (Bacsa et al., 2013).

  • Encapsulation of Aromatic Molecules : Research into the encapsulation of aromatic molecules, including the development of hexanuclear cationic cages, has been reported. This research is significant for applications in materials chemistry and nanotechnology (Mattsson et al., 2008).

  • Fluorescent Chemosensors : The development of fluorescent sensors for metal ions, employing related compounds as part of the sensor structure, has been explored. This has implications in environmental monitoring and biological imaging (Li et al., 2014).

  • Synthesis and Polymerization Chemistry : Research has been conducted on zirconium benzyl complexes containing bidentate pyridine-alkoxide ligands. This area is critical for understanding and developing new catalytic processes and materials (Tsukahara et al., 1997).

  • Two-Photon Absorption Properties : Studies on new π-conjugated dendritic fluorophores containing styrylpyridyl moieties, including two-photon absorption properties, are relevant for applications in photophysics and photonics (Yan et al., 2007).

  • Anticancer Activity : The synthesis and analysis of Co(II) complexes of related compounds, along with their fluorescence properties and anticancer activity, have been investigated. This application is significant in medicinal chemistry and cancer research (Vellaiswamy & Ramaswamy, 2017).

  • Coordination Polymers : Luminescent Zn and Cd coordination polymers have been studied, which are important for material science, particularly in the development of new materials with specific optical properties (Jiang et al., 2004).

  • Oxidative Polymerization : Research into the oxidative polymerization of compounds, leading to conducting polymers, has implications for electronics and materials science (Kiskan et al., 2007).

properties

IUPAC Name

(2Z)-8-[(4-fluorophenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-17-5-3-15(4-6-17)12-26-13-19-20(28-14-26)8-7-18-22(27)21(29-23(18)19)10-16-2-1-9-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGAZQUJCHNRNA-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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